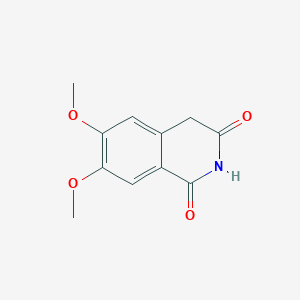

6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-8-3-6-4-10(13)12-11(14)7(6)5-9(8)16-2/h3,5H,4H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVAUSVXSGDYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)NC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578105 | |

| Record name | 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63177-14-0 | |

| Record name | 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Dimethoxyisoquinoline 1,3 2h,4h Dione and Analogues

Established Synthetic Pathways to the 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione Core

The construction of the this compound nucleus can be achieved through several established synthetic routes, primarily involving the formation of the heterocyclic ring from appropriately substituted acyclic precursors.

Synthesis from Precursor Isoquinolinones and Related Intermediates

While direct oxidation of a pre-existing 6,7-dimethoxyisoquinolin-1(2H)-one at the C-3 position presents a logical approach, the literature more commonly describes the construction of the dione (B5365651) ring system from open-chain precursors. One prominent method involves the Dieckmann condensation of N-substituted 3,4-dimethoxyphenylacetamide derivatives. This intramolecular cyclization of a diester, catalyzed by a base, is a powerful tool for the formation of five- and six-membered rings. For the synthesis of 6,7-dimethoxy-2-tetralone, a related carbocyclic analog, a Dieckmann condensation of a catalytically hydrogenated unsaturated diester derived from 2-iodo-4,5-dimethoxyphenylacetic acid was successfully employed, highlighting the utility of this reaction in constructing the core ring structure. researchgate.net

Another strategy involves the cyclization of N-substituted 2-carboxymethyl-4,5-dimethoxybenzamides. These precursors, containing both the carboxylic acid and amide functionalities in the correct orientation, can undergo intramolecular condensation to form the desired isoquinoline-1,3-dione ring.

Utilization of Homophthalic Anhydride (B1165640) Derivatives in Cyclization Reactions

A highly effective and widely utilized method for the synthesis of isoquinoline-1,3(2H,4H)-diones involves the reaction of homophthalic anhydride derivatives with primary amines. In the context of the target molecule, this would involve the use of 4,5-dimethoxyhomophthalic anhydride. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the formation of an intermediate amic acid. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, yields the corresponding N-substituted this compound, also known as a 6,7-dimethoxyhomophthalimide. This method offers a straightforward and modular approach, as the N-substituent can be readily varied by choosing the appropriate primary amine. The reaction of 4,5-dichlorophthalic anhydride with various amines to form the corresponding phthalimides serves as a well-documented analogous transformation. nih.govnih.gov

Conversion Strategies from Related Isoquinoline (B145761) Derivatives

The this compound scaffold can also be accessed through the chemical transformation of related isoquinoline derivatives. A notable example is the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a reduced analog, via the Pomeranz–Fritsch–Bobbitt cyclization. nih.govmdpi.com This classical method for constructing the tetrahydroisoquinoline core involves the cyclization of a Schiff base derived from a substituted benzaldehyde (B42025) and an aminoacetal. The resulting tetrahydroisoquinoline derivative could then, in principle, be oxidized to the corresponding isoquinoline-1,3-dione. While this represents a multi-step approach, it offers a pathway from readily available starting materials.

Advanced Synthetic Transformations and Derivatization Strategies for the Isoquinoline-1,3(2H,4H)-dione Scaffold

With the core isoquinoline-1,3(2H,4H)-dione scaffold in hand, further structural diversification can be achieved through various advanced synthetic transformations. Photochemical methods, in particular, have emerged as powerful tools for the introduction of specific chemical moieties.

Photochemical Functionalization via Diazo Compounds for Specific Moiety Introduction

The introduction of substituents at the C-4 position of the isoquinoline-1,3(2H,4H)-dione ring can be effectively achieved through the photochemical reactions of 4-diazo-isoquinoline-1,3(2H,4H)-diones. These diazo compounds are versatile synthetic intermediates that, upon photolysis, generate highly reactive carbene species. This carbene can then participate in a variety of insertion and addition reactions, allowing for the introduction of diverse functional groups.

A particularly useful transformation of 4-diazo-isoquinoline-1,3(2H,4H)-diones is their photochemical O-H insertion reaction with alcohols. This reaction provides a direct method for the introduction of alkoxy groups at the C-4 position. The process involves the irradiation of the diazo compound in the presence of an alcohol, leading to the formation of a transient carbene that readily inserts into the O-H bond of the alcohol. This methodology is notable for its mild reaction conditions and high regioselectivity. For instance, fluorinated moieties can be efficiently introduced into the isoquinoline-1,3(2H,4H)-dione scaffold through photochemical O-H insertion reactions with fluorinated alcohols, typically proceeding in good yields and within a short reaction time.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Features |

|---|---|---|---|---|

| 4,5-Dimethoxyhomophthalic anhydride | Primary amine (R-NH2) | Cyclization | N-substituted this compound | Modular approach for varying N-substituent. |

| N-substituted 3,4-dimethoxyphenylacetamide derivative (diester) | Base | Dieckmann Condensation | This compound derivative | Intramolecular cyclization to form the core ring. |

| 4-Diazo-isoquinoline-1,3(2H,4H)-dione | Alcohol (R-OH) | Photochemical O-H Insertion | 4-Alkoxy-isoquinoline-1,3(2H,4H)-dione | Mild, regioselective introduction of alkoxy groups. |

Exploration of S-H and C-H Insertion Reactions

The functionalization of the isoquinoline-1,3(2H,4H)-dione core through insertion reactions represents a modern approach to creating diverse analogues. Photochemical methods utilizing 4-diazoisoquinoline-1,3(2H,4H)-diones have proven effective for introducing new functional groups under mild conditions. nih.gov These diazo compounds serve as versatile precursors for carbenes, which can subsequently undergo various insertion reactions.

Research has demonstrated that irradiating 4-diazoisoquinoline-1,3(2H,4H)-diones with blue LEDs (455 nm) facilitates insertion into the O-H bonds of alcohols. nih.gov This method allows for the introduction of fluorinated moieties, which are valuable in medicinal chemistry. For instance, the reaction with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) proceeds efficiently, highlighting the utility of this strategy for creating fluorinated derivatives. nih.gov The reaction is scalable and can be performed on a gram scale. nih.gov While O-H insertion is highly efficient, insertions into S-H and C-H bonds have also been explored. The reaction with thiols provides the corresponding S-H insertion products, and C-H insertion into arenes like benzene (B151609) has been achieved, albeit over a longer reaction time (24 hours). nih.gov

| Substrate | Reagent/Solvent | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| 4-Diazo-2-(2,6-difluorobenzyl)isoquinoline-1,3(2H,4H)-dione | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | O-H Insertion | 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-2-(2,6-difluorobenzyl)isoquinoline-1,3(2H,4H)-dione | 71 |

| 4-Diazo-2-propylisoquinoline-1,3(2H,4H)-dione | Ethanol | O-H Insertion | 4-Ethoxy-2-propylisoquinoline-1,3(2H,4H)-dione | 78 |

| 4-Diazo-2-phenylisoquinoline-1,3(2H,4H)-dione | HFIP | O-H Insertion | 4-(1,1,1,3,3,3-Hexafluoro-2-propoxy)-2-phenylisoquinoline-1,3(2H,4H)-dione | 32 |

Metal-Catalyzed Coupling Reactions for Aromatic Substitution

Transition-metal-catalyzed coupling reactions are powerful tools for the synthesis of substituted isoquinolines, providing access to a wide array of derivatives that are not readily accessible through classical methods like the Bischler-Napieralski or Pictet-Spengler reactions. nih.gov These modern techniques often exhibit broad substrate scope and functional group tolerance.

Palladium-catalyzed reactions have been particularly prominent. One effective strategy involves the sequential palladium-catalyzed α-arylation of ketones followed by cyclization to form the isoquinoline core. nih.gov This convergent approach allows for the combination of readily available precursors in a regioselective manner, accommodating both electron-rich and electron-poor moieties. nih.gov Another powerful method is the palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with imines derived from o-iodobenzaldehydes, which produces isoquinolines in excellent yields. organic-chemistry.org This process can be performed in a one-pot fashion, enhancing its synthetic utility. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation has also emerged as an efficient route. A three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne can rapidly assemble multisubstituted isoquinolines. organic-chemistry.org The reaction proceeds through the in situ formation of an oxime, which then directs the C-H activation and subsequent cyclization. organic-chemistry.org

| Reaction Type | Catalyst System | Key Precursors | General Product | Reference |

|---|---|---|---|---|

| Sequential α-Arylation/Cyclization | Palladium-based catalyst | o-halobenzyl ketones, amines | Substituted Isoquinolines | nih.gov |

| Coupling/Imination/Annulation | Palladium catalyst | o-bromoarylaldehydes, terminal alkynes, ammonium (B1175870) acetate | Substituted Isoquinolines | organic-chemistry.org |

| Coupling/Cyclization | Pd(OAc)₂, PPh₃ / Copper catalyst | t-butylimine of o-iodobenzaldehyde, terminal acetylenes | Substituted Isoquinolines | organic-chemistry.org |

| C-H Activation/Annulation | Rh(III) catalyst | Aryl ketones, hydroxylamine, internal alkynes | Multisubstituted Isoquinolines | organic-chemistry.org |

Organocatalyzed Asymmetric Intermolecular Aza-Friedel-Crafts Reactions

The aza-Friedel-Crafts reaction is a powerful carbon-carbon bond-forming transformation for the synthesis of chiral molecules. zenodo.org The use of organocatalysts, particularly chiral phosphoric acids, has enabled highly enantioselective additions of electron-rich aromatic and heteroaromatic compounds to imines. beilstein-journals.orgresearchgate.net This methodology has been successfully applied to the synthesis of chiral isoquinoline-1,3(2H,4H)-dione frameworks.

In one notable example, isoquinoline-1,3,4(2H)-trione-1-imines were used as electrophiles in an aza-Friedel-Crafts reaction with N-unsubstituted pyrroles and indoles. beilstein-journals.org A spinol-derived chiral phosphoric acid catalyst was employed to induce asymmetry, affording products with an aza-quaternary stereocenter in high enantioselectivity. beilstein-journals.org The catalyst is believed to engage in hydrogen-bonding interactions with both the NH group of the nucleophile and the amide oxygen of the electrophile, thereby directing the approach of the nucleophile to one face of the imine. beilstein-journals.org This approach provides a direct route to optically active 4-substituted-4-hydroxyisoquinoline-1,3(2H,4H)-diones.

| Electrophile | Nucleophile | Catalyst | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Isoquinoline-1,3,4(2H)-trione-1-imine | N-unsubstituted pyrrole | Spinol-derived chiral phosphoric acid (P15) | 4-aza-quaternary isoquinoline-1,3(2H,4H)-dione | High |

| Isoquinoline-1,3,4(2H)-trione-1-imine | N-unsubstituted indole | Spinol-derived chiral phosphoric acid (P15) | 4-aza-quaternary isoquinoline-1,3(2H,4H)-dione | High |

Strategic Derivatization for Structure-Activity Relationship (SAR) Probes

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, a reduced form of the isoquinoline-1,3-dione, is a key component in the design of biologically active molecules. Strategic derivatization of this core is essential for conducting structure-activity relationship (SAR) studies to optimize pharmacological properties. Such studies have been performed to investigate modulators of P-glycoprotein (P-gp), a transporter associated with multidrug resistance (MDR) in cancer. researchgate.netnih.gov

Inspired by known P-gp modulators like elacridar (B1662867) and tariquidar, researchers have synthesized series of derivatives based on the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold. researchgate.netnih.gov In these studies, various aryl-substituted amide and ester moieties were linked to the core structure. To further probe the importance of the linking group, corresponding isosteric ester derivatives and alkylamine analogues were also synthesized. nih.gov These compounds were then evaluated for their interaction with P-gp and other ABC transporters. The stability of the ester and amide derivatives was also assessed in human plasma to ensure their potential for in vivo applications. nih.gov This systematic modification allowed for the evaluation of how different substituents and linkers influence activity and selectivity, leading to the identification of the key structural requirements for P-gp interaction. nih.gov

| Core Scaffold | Point of Derivatization | Functional Groups Introduced | Biological Target | Purpose of Study |

|---|---|---|---|---|

| 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline | Linker and terminal aryl group | Aryl-substituted amides | P-glycoprotein (P-gp) | Investigate SAR for MDR reversal |

| 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline | Linker and terminal aryl group | Aryl-substituted esters (isosteres of amides) | P-glycoprotein (P-gp) | Explore effects of varying the linker |

| 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline | Linker and terminal aryl group | Alkylamine analogues | P-glycoprotein (P-gp) | Evaluate linker isosteres |

Reactivity and Reaction Mechanisms of 6,7 Dimethoxyisoquinoline 1,3 2h,4h Dione and Its Derivatives

Mechanistic Investigations of Nucleophilic and Electrophilic Transformations

The reactivity of the 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione core is characterized by its susceptibility to both nucleophilic and electrophilic attacks at distinct sites.

Nucleophilic Reactions: The primary sites for nucleophilic attack are the electrophilic carbonyl carbons at positions C1 and C3. These carbons are rendered electron-deficient by the adjacent electronegative oxygen and nitrogen atoms. Nucleophiles, which are electron-rich species, can add to these carbonyl groups, initiating reactions such as hydrolysis, aminolysis, or reduction.

Another significant site of reactivity is the C4 methylene (B1212753) group, which is flanked by two electron-withdrawing carbonyl groups. This positioning makes the C4 protons acidic, facilitating their abstraction by a base to form a carbanion. This C4-carbanion is a potent nucleophile and is central to many synthetic applications, particularly in condensation reactions with aldehydes and ketones to form 4-arylidene or 4-alkylidene derivatives.

For the broader isoquinoline (B145761) ring system, nucleophilic substitution preferentially occurs at the C1 position. quimicaorganica.orgquora.com This preference is attributed to the stabilization of the negatively charged intermediate (a Meisenheimer-like complex) by the adjacent electron-withdrawing nitrogen atom and the fused aromatic ring. quimicaorganica.orgquora.com While the dione (B5365651) system modifies this reactivity, the inherent electrophilicity of the C1 position remains a key feature.

Electrophilic Reactions: Electrophilic aromatic substitution is directed towards the benzene (B151609) portion of the molecule. The two methoxy (B1213986) groups at the C6 and C7 positions are strong activating, ortho-, para-directing groups due to their electron-donating resonance effect. This significantly enhances the nucleophilicity of the benzene ring compared to the unsubstituted homophthalimide. Consequently, electrophiles are expected to attack the positions ortho to the methoxy groups, namely C5 and C8. In the context of the isoquinoline ring, electrophilic substitution generally favors the 5 and 8 positions. youtube.com The presence of the activating dimethoxy groups reinforces this preference, facilitating reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation on the carbocyclic ring.

Detailed Analysis of Photochemical Reaction Pathways for Diazo-Substituted Isoquinoline-1,3(2H,4H)-diones

Diazo compounds are versatile synthetic intermediates, and their photochemical activation opens unique reaction pathways. quimicaorganica.org 4-Diazoisoquinoline-1,3(2H,4H)-diones, in particular, have been studied for their ability to undergo mild functionalization upon irradiation. quimicaorganica.orgquora.com

The core mechanism involves the photolysis of the diazo group (–N₂) at the C4 position, typically using visible light (e.g., blue or violet LEDs), to extrude nitrogen gas and generate a highly reactive carbene intermediate. quimicaorganica.org This carbene, a neutral species with a divalent carbon atom, can exist in either a singlet or triplet state and acts as a potent electrophile.

The primary reaction pathway for this photochemically generated carbene is insertion into various X-H bonds (where X = O, S, or C). quimicaorganica.org

O-H Insertion: In the presence of alcohols, the carbene readily inserts into the O-H bond to form 4-alkoxy derivatives. This method is particularly effective for introducing fluorinated moieties by using fluorinated alcohols like hexafluoroisopropanol (HFIP), which can significantly alter the physicochemical properties of the parent molecule. quimicaorganica.org

S-H Insertion: Similarly, reaction with thiols leads to the formation of 4-thioether derivatives through S-H bond insertion.

C-H Insertion: While typically less facile, insertion into C-H bonds is also a possible pathway for this reactive intermediate.

The efficiency and conditions of these photochemical reactions can be influenced by the substitution on the isoquinolinedione core. For instance, replacing the C1-carbonyl group with a sulfoxide (B87167) moiety results in a hypsochromic shift (a shift to shorter wavelength) in the absorption of the diazo compound, necessitating the use of higher-energy violet light instead of blue light for effective photolysis and subsequent insertion reactions. quimicaorganica.org

Below is a table summarizing typical photochemical O-H insertion reactions with various N-substituted 4-diazoisoquinoline-1,3(2H,4H)-diones using hexafluoroisopropanol (HFIP) as the reagent and solvent under blue LED irradiation.

| Entry | N-Substituent (R) | Product | Yield (%) |

| 1 | Methyl | 4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-6,7-dimethoxy-2-methylisoquinoline-1,3(2H,4H)-dione | 67 |

| 2 | Ethyl | 4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-ethyl-6,7-dimethoxyisoquinoline-1,3(2H,4H)-dione | 71 |

| 3 | Propyl | 4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-6,7-dimethoxy-2-propylisoquinoline-1,3(2H,4H)-dione | 65 |

| 4 | Phenyl | 4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-6,7-dimethoxy-2-phenylisoquinoline-1,3(2H,4H)-dione | 41 |

This interactive table is based on data reported for analogous isoquinoline-1,3(2H,4H)-diones and illustrates the general reactivity.

Reaction Kinetics and Thermodynamic Considerations in Dioxo-Isoquinoline Syntheses

The synthesis of the isoquinoline-1,3(2H,4H)-dione skeleton can be achieved through various methods, including the cyclization of homophthalic acid derivatives with amines or radical cascade reactions. rsc.org While detailed quantitative kinetic and thermodynamic studies for the synthesis of this compound are not extensively reported, the general principles governing these reactions can be discussed.

Reaction Kinetics: The rate of synthesis is highly dependent on the chosen synthetic route.

In classical condensation methods, such as the reaction between a homophthalic anhydride (B1165640) derivative and an amine, the reaction rate is influenced by factors like temperature, solvent polarity, and the nucleophilicity of the amine. The presence of the electron-donating methoxy groups on the homophthalic anhydride precursor may slightly modulate the electrophilicity of the carbonyl carbons, but the primary rate-determining step is typically the nucleophilic attack of the amine followed by dehydration and ring closure.

Modern synthetic approaches, such as radical cascade reactions, involve different kinetic profiles. rsc.org These reactions are often initiated by light or a chemical initiator, and their rates depend on the efficiency of radical generation, the concentration of the radical precursor, and the rate of the subsequent intramolecular cyclization onto an alkene or other radical acceptor. rsc.org These multi-step processes have complex rate laws that are not easily generalized.

Thermodynamic Considerations: The formation of the this compound ring system is a thermodynamically favorable process. The key driving force is the formation of a stable, conjugated heterocyclic ring system from acyclic or less stable precursors. The final bicyclic structure benefits from the stability associated with the aromatic benzene ring and the resonance-stabilized amide (lactam) within the heterocyclic portion. The conversion of relatively high-energy starting materials (e.g., acid anhydrides, acyl chlorides) into the stable dione product results in a negative Gibbs free energy change (ΔG < 0), indicating a spontaneous reaction under appropriate conditions. The intramolecular nature of the final ring-closing step is also entropically favored compared to an analogous intermolecular reaction.

Influence of Structural Modifications on the Reactivity Profiles of Isoquinoline-1,3(2H,4H)-diones

Modifying the structure of the isoquinoline-1,3(2H,4H)-dione scaffold has a profound impact on its reactivity and, consequently, its biological activity. Changes can be made to the N2-substituent, the C4-position, and the benzene ring.

Substituents on the Benzene Ring: The electronic nature of substituents on the aromatic ring directly influences the nucleophilicity/electrophilicity of the entire molecule.

Electron-Donating Groups (EDGs): The 6,7-dimethoxy groups in the title compound are strong EDGs. They increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. They also subtly influence the acidity of the C4-protons and the electrophilicity of the carbonyls, though this effect is transmitted electronically over several bonds.

Electron-Withdrawing Groups (EWGs): Conversely, introducing EWGs (e.g., nitro, cyano, or halogen groups) would decrease the electron density of the benzene ring, deactivating it towards electrophilic substitution. Such groups would also increase the acidity of the C4-protons and enhance the electrophilicity of the carbonyl carbons, making them more reactive towards nucleophiles.

Substituents at the N2-Position: The group attached to the nitrogen atom can sterically and electronically modulate reactivity.

N-Alkyl vs. N-Aryl: Studies on the photochemical reactions of 4-diazo derivatives show that N-alkyl substituted compounds often give higher and more consistent yields in insertion reactions compared to N-aryl (e.g., phenyl) substituted ones. This may be due to the greater stability of the N-alkyl substrates and products under the reaction conditions.

Steric Hindrance: A bulky N-substituent can sterically hinder the approach of reagents to the adjacent C1-carbonyl and the C4-position, potentially slowing down reaction rates or influencing stereochemical outcomes.

Substituents at the C4-Position: This position is a common point of diversification. As discussed, the acidity of the C4-protons allows for the introduction of a wide range of substituents via condensation reactions. The resulting C4-substituted derivatives, such as (E)-4-arylidene isoquinoline-1,3-diones, have their own distinct reactivity profiles, with the exocyclic double bond being susceptible to addition reactions. Structure-activity relationship (SAR) studies on such derivatives have shown that the electronic properties of the substituent on the C4-arylidene group significantly impact biological potency.

The following table summarizes the general influence of structural modifications on the reactivity of the isoquinoline-1,3(2H,4H)-dione core.

| Modification Site | Type of Substituent | Effect on Reactivity |

| Benzene Ring | Electron-Donating (e.g., -OCH₃) | ↑ Reactivity in electrophilic aromatic substitution; ↓ Acidity of C4-protons (minor effect) |

| Benzene Ring | Electron-Withdrawing (e.g., -NO₂) | ↓ Reactivity in electrophilic aromatic substitution; ↑ Acidity of C4-protons; ↑ Electrophilicity of carbonyls |

| N2-Position | Bulky Alkyl/Aryl Group | Steric hindrance at C1 and C4; may alter electronic properties of the amide |

| C4-Position | Arylidene/Alkylidene Group | Introduces a reactive exocyclic double bond; reactivity depends on the substituent's electronics |

This interactive table provides a generalized summary of substituent effects.

Computational and Theoretical Studies on 6,7 Dimethoxyisoquinoline 1,3 2h,4h Dione

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of isoquinoline-1,3(2H,4H)-dione, might interact with a biological target, typically a protein.

Studies on various derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold have identified them as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key protein involved in cell cycle regulation and a target in cancer therapy. plos.orgbohrium.com In these simulations, the structurally rigid isoquinoline-1,3(2H,4H)-dione ring serves as a core scaffold that is positioned within the ATP-binding pocket of the CDK4 protein. plos.org

Key interactions observed in docking simulations of a highly active 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-dione derivative with CDK4 highlight the specific roles of different parts of the molecule. plos.org For instance, the carbonyl group at the C-3 position of the dione (B5365651) ring commonly acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone -NH group of the amino acid residue Leu83. plos.org Similarly, the imino group can serve as a hydrogen bond donor to the carbonyl of Gln131. plos.org Substituents on the scaffold, such as a hydroxyl group on an attached benzylamino ring, can form additional hydrogen bonds with residues like Asp145 and Asn132, further stabilizing the ligand-protein complex. plos.org

For 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione, it can be inferred that the core dione structure would likely adopt a similar binding orientation. The methoxy (B1213986) groups at the 6 and 7 positions would be projected into specific sub-pockets of the binding site, where their influence—whether favorable or unfavorable—would depend on the pocket's steric and electronic properties. Molecular dynamics simulations, which follow the movements of the ligand-protein complex over time, would further elucidate the stability of these interactions and the conformational changes that might occur upon binding.

Table 1: Predicted Ligand-Target Interactions for Isoquinoline-1,3-dione Derivatives with CDK4

| Ligand Moiety | Interaction Type | Interacting Residue in CDK4 | Reference |

|---|---|---|---|

| C-3 Carbonyl Group | Hydrogen Bond Acceptor | Leu83 | plos.org |

| N-10 Imino Group | Hydrogen Bond Donor | Gln131 | plos.org |

| Substituent Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Asp145, Asn132 | plos.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Elucidation and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound quantitatively affects its biological activity. researchgate.netnih.gov For the isoquinoline-1,3(2H,4H)-dione class of compounds, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. plos.orgbohrium.com

These studies were conducted on a series of 4-[(benzylaminomethylene)]-4H-isoquinoline-1,3-diones as CDK4 inhibitors. plos.org The goal was to build predictive models that could guide the synthesis of new, more potent inhibitors. bohrium.com In these analyses, the isoquinoline-1,3(2H,4H)-dione ring was used as the common substructure for aligning the entire set of molecules. plos.org

The resulting CoMFA and CoMSIA models showed good statistical reliability and predictive ability. plos.org For example, one study reported a CoMFA model with a cross-validated correlation coefficient (q²) of 0.695 and a non-cross-validated correlation coefficient (r²) of 0.947. plos.org The CoMSIA model yielded a q² of 0.641 and an r² of 0.933. plos.org These models were further validated with an external test set of compounds, demonstrating their robustness. nih.gov

The contour maps generated from these 3D-QSAR models provide a visual guide to the structural features that influence activity. plos.org

Steric Fields: Green contours indicate regions where bulky groups enhance biological activity, while yellow contours show areas where they are detrimental.

Electrostatic Fields: Blue contours highlight regions where electron-donating groups (positive potential) are favorable, and red contours point to areas where electron-withdrawing groups (negative potential) increase activity.

Other Fields (CoMSIA): Hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties are also mapped to provide a comprehensive understanding of the requirements for potent inhibition. plos.orgbohrium.com

These models predicted that steric, electrostatic, hydrophobic, and hydrogen-bonding features are all important for the inhibitory activity of these compounds against CDK4. plos.orgbohrium.com Based on these detailed structure-activity relationships, new derivatives with potentially higher potency have been designed. plos.org For this compound, a QSAR model would need to be specifically developed, but the existing studies suggest that the electronic and steric properties of the methoxy groups would be significant descriptors influencing its predicted activity.

Table 2: Statistical Results of 3D-QSAR Models for Isoquinoline-1,3-dione Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External Validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.695 | 0.947 | 0.875 | plos.org |

| CoMSIA | 0.641 | 0.933 | 0.769 | plos.org |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. mdpi.com DFT allows for the calculation of electronic energy, electron density, and other molecular properties, providing insights into a molecule's stability, reactivity, and spectroscopic characteristics. mdpi.com

While specific DFT studies on this compound were not found, research on structurally related dimethoxybenzene and heterocyclic dione derivatives demonstrates the utility of this approach. nih.gov DFT calculations are commonly performed using functionals like B3LYP or PBE with various basis sets (e.g., 6-311G(d,p) or Def2-TZVP) to optimize the molecular geometry and predict electronic properties. nih.govresearchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors. researchgate.net

For this compound, DFT calculations would likely reveal that the oxygen atoms of the carbonyl and methoxy groups, along with the aromatic system, are regions of high electron density and potential nucleophilic character. Such calculations are also fundamental for parameterizing the molecular mechanics force fields used in docking and dynamics simulations and for deriving the descriptors used in QSAR studies. researchgate.net

Conformational Analysis and Molecular Recognition Mechanisms of the Isoquinoline (B145761) Dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets and its favorable pharmacological properties. nih.gov A key feature of this scaffold is its structural rigidity. plos.org This rigidity reduces the conformational entropy penalty upon binding to a target, which can contribute to higher binding affinity.

This inherent rigidity makes the isoquinoline-1,3(2H,4H)-dione scaffold an excellent common substructure for molecular alignment in 3D-QSAR studies, as it ensures that all analyzed compounds adopt a similar core conformation. plos.org The planar nature of the fused ring system provides a defined shape that can fit into specific binding pockets.

Molecular recognition, the specific interaction between two or more molecules, is governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The isoquinoline dione scaffold is well-equipped for molecular recognition:

The two carbonyl groups (at C-1 and C-3) are potent hydrogen bond acceptors.

The imide nitrogen (at position 2) can act as a hydrogen bond donor.

The aromatic benzene (B151609) ring can participate in π-π stacking and hydrophobic interactions.

The substituents, such as the methoxy groups in this compound, play a critical role by fine-tuning these interactions. The methoxy groups can act as hydrogen bond acceptors and alter the electronic properties and shape of the molecule, thereby influencing its selectivity and affinity for a specific biological target. The specific positioning of these groups allows for tailored interactions within a binding site, which is the fundamental principle behind rational drug design based on this versatile scaffold.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Detailed Structural Characterization

Spectroscopy is fundamental to elucidating the precise molecular structure of 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione. Each technique offers unique insights into the compound's atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton. This includes two singlets for the non-equivalent aromatic protons, two singlets for the methoxy (B1213986) groups, a singlet for the methylene (B1212753) protons at the C-4 position, and a broad singlet for the N-H proton of the imide functional group. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include signals for the two carbonyl carbons (C-1 and C-3), the methylene carbon (C-4), the carbons of the aromatic ring, and the two methoxy carbons. beilstein-journals.org The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | H-5 | ~6.9-7.1 | Singlet |

| H-8 | ~7.5-7.7 | Singlet | |

| C4-H₂ | ~3.8-4.0 | Singlet | |

| OCH₃ (x2) | ~3.9-4.1 | Singlet | |

| N-H | ~8.0-9.0 | Broad Singlet | |

| ¹³C NMR | C-1, C-3 (C=O) | ~165-175 | - |

| C-4a, C-8a | ~125-135 | - | |

| C-5, C-8 | ~110-120 | - | |

| C-6, C-7 | ~145-155 | - | |

| C-4 | ~40-45 | - |

Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, provides a highly accurate mass measurement of the molecular ion. rsc.org For this compound (C₁₁H₁₁NO₄), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). researchgate.net This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure by showing characteristic losses, such as the loss of methyl radicals (•CH₃) or carbon monoxide (CO) from the core structure. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ |

| Calculated Exact Mass [M+H]⁺ | 222.0761 Da |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would display several distinct absorption bands confirming its structure. The most prominent features would be the strong stretching vibrations of the two carbonyl (C=O) groups of the imide ring. libretexts.org The N-H stretch of the imide will appear as a distinct band. Additionally, C-H stretching from the aromatic and aliphatic portions, C-O stretching from the methoxy ethers, and C=C stretching from the aromatic ring provide further structural confirmation. mdpi.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imide N-H | Stretch | 3200-3100 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Imide C=O | Symmetric & Asymmetric Stretch | 1750-1680 |

| Aromatic C=C | Stretch | 1600-1450 |

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are indispensable for separating this compound from impurities or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of and quantifying non-volatile compounds like this compound. A typical method would involve:

Stationary Phase: A reversed-phase C18 column is commonly used for separating isoquinoline (B145761) derivatives. researchgate.net

Mobile Phase: A gradient elution system using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) generally provides excellent separation. nih.govresearchgate.net

Detection: Advanced detection methods enhance the utility of HPLC. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment. Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity, allowing for simultaneous separation, molecular weight determination, and structural confirmation of the target compound and any impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound has relatively low volatility due to its polar imide group, it can be analyzed by GC-MS, potentially after a derivatization step.

Derivatization, such as silylation (e.g., with BSTFA), can be employed to convert the polar N-H group into a less polar and more volatile silyl (B83357) derivative. The sample is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each peak. researchgate.net The combination of the compound's unique retention time from the GC and its mass fragmentation pattern from the MS allows for highly reliable identification and quantification. nih.gov

Advanced Techniques for Solid-State and Solution-State Analysis

In-depth analysis of a compound's structure, both in the solid and solution states, provides a complete picture of its chemical nature. Techniques such as X-ray Crystallography offer unparalleled detail in the solid state, while methods like Surface-Enhanced Raman Spectroscopy can provide valuable information about the molecule's vibrational modes and behavior in different environments.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.

For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the isoquinoline core, the positions of the methoxy groups at the C6 and C7 positions, and the geometry of the dione (B5365651) functionality at the C1 and C3 positions. Furthermore, X-ray crystallography would reveal the molecule's conformation in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z | 4 |

This hypothetical data illustrates the fundamental parameters that define the unit cell of a crystal. Further refinement of the crystallographic data would provide a detailed list of atomic coordinates, from which the precise molecular structure could be visualized and analyzed.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules at very low concentrations. It relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. SERS can provide a unique vibrational fingerprint of a molecule, making it a powerful tool for structural elucidation and purity assessment.

In the context of this compound, a SERS analysis would be expected to reveal characteristic vibrational modes associated with its functional groups. While a standard Raman spectrum might suffer from low signal intensity, the enhancement provided by SERS would allow for the clear identification of key vibrations.

Detailed research findings on the SERS spectrum of this compound are not currently available. However, based on its molecular structure, one can predict the expected Raman shifts for its primary functional groups. These predictions are summarized in the interactive table below.

Predicted Characteristic Raman Shifts for this compound in a SERS Experiment

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H (in CH₂ and OCH₃) | 2850-3000 | Stretching |

| Carbonyl (C=O) | 1650-1750 | Stretching |

| Aromatic C=C | 1500-1600 | Stretching |

| C-N | 1200-1350 | Stretching |

The precise peak positions and their relative intensities in a SERS spectrum would provide valuable information for confirming the presence of these functional groups and thus the identity of the compound. Furthermore, SERS can be a powerful tool for purity assessment. The presence of impurities would likely introduce additional peaks in the spectrum, allowing for their detection even at trace levels. The high sensitivity of SERS makes it particularly well-suited for identifying and characterizing minor components in a sample that might be missed by less sensitive techniques.

Emerging Research Avenues and Future Directions for 6,7 Dimethoxyisoquinoline 1,3 2h,4h Dione Research

Development of Novel and Sustainable Synthetic Pathways

The pursuit of more efficient, environmentally friendly, and cost-effective methods for synthesizing the isoquinoline-1,3(2H,4H)-dione core is a key focus of current research. Traditional synthetic routes often require harsh conditions, expensive catalysts, or generate significant waste. dntb.gov.ua Modern approaches are increasingly centered on the principles of green chemistry, aiming for simple, mild, and efficient transformations. rsc.org

Recent advancements include the development of radical cascade reactions, which allow for the construction of the isoquinoline-1,3(2H,4H)-dione skeleton from simple precursors under mild conditions. rsc.org These methods often employ acryloyl benzamides as key substrates, which can be cyclized using various radical precursors. rsc.org Additionally, electrochemical synthesis is emerging as a powerful and sustainable alternative, eliminating the need for hazardous oxidizing or reducing agents. researchgate.net Other innovative strategies include visible-light-mediated tandem reactions and cascade reactions that proceed without metal catalysts or organic solvents, representing a significant step towards greener pharmaceutical manufacturing. researchgate.netrsc.org A simple and convenient synthesis of the related compound, (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been described using a combination of the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization, highlighting the modular nature of modern synthetic strategies. nih.govmdpi.comresearchgate.net

| Synthetic Approach | Key Features | Advantages |

|---|---|---|

| Radical Cascade Reactions | Utilizes acryloyl benzamides and various radical precursors. rsc.org | Mild reaction conditions, high efficiency. rsc.org |

| Electrochemical Synthesis | Transition metal-catalyzed reactions driven by electricity. researchgate.net | Sustainable, avoids hazardous reagents. researchgate.net |

| Visible-Light Photoredox Catalysis | Uses light to initiate chemical transformations. researchgate.net | Mild, energy-efficient, high functional group tolerance. researchgate.net |

| Petasis/Pomeranz-Fritsch-Bobbitt Combination | Multi-component reaction followed by cyclization. nih.govresearchgate.net | Diastereoselective, convenient for building chiral centers. nih.govresearchgate.net |

| Metal- and Solvent-Free Cascade Reactions | Oxidative cross-coupling followed by radical addition. rsc.org | Environmentally friendly, simplifies purification. rsc.org |

Rational Design of Isoquinoline-1,3(2H,4H)-dione Analogues with Enhanced Selectivity and Potency

Rational drug design, aided by computational chemistry, is instrumental in optimizing the therapeutic properties of the 6,7-dimethoxyisoquinoline-1,3(2H,4H)-dione scaffold. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are being used to understand the precise interactions between these inhibitors and their biological targets, such as cyclin-dependent kinase 4 (CDK4). plos.org

By generating computational models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can elucidate the structural features essential for high inhibitory activity. plos.org For instance, studies on a series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones revealed that a basic amine substituent on the aniline (B41778) ring is crucial for CDK4 inhibitory activity. nih.gov The potency was further enhanced by introducing aryl or heteroaryl substituents at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.gov These insights allow for the in silico design of novel analogues with predicted improvements in potency and selectivity before undertaking their chemical synthesis, thereby accelerating the drug discovery process. plos.org This approach has led to the design of new molecules predicted to be significantly more active than the parent compounds. plos.org

| Computational Method | Application in Rational Design | Key Insights Gained |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D structural properties with biological activity. plos.org | Identifies key steric, electrostatic, and hydrophobic fields for optimal activity. plos.org |

| Molecular Docking | Predicts the binding mode of a ligand within the active site of a target protein. plos.org | Reveals specific amino acid interactions and binding orientations. plos.org |

| Structure-Activity Relationship (SAR) | Analyzes how chemical structure modifications affect biological activity. nih.gov | Determined the necessity of specific substituents at key positions for CDK4 inhibition. nih.gov |

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding

While molecular-level studies provide detailed information about drug-target interactions, a systems biology approach is needed to understand the broader physiological effects of this compound and its analogues. This approach moves beyond a single-target perspective to analyze how a compound affects complex cellular networks and pathways.

For a compound targeting a central cellular regulator like CDK4, the downstream consequences can be widespread. Systems biology utilizes high-throughput "omics" data (genomics, proteomics, metabolomics) to map the global cellular response to drug treatment. By analyzing changes in gene expression, protein levels, and metabolic fluxes, researchers can identify not only the intended on-target effects but also potential off-target interactions and mechanisms of resistance. This comprehensive view is crucial for predicting a drug's efficacy and potential side effects in a complex biological system, ultimately guiding its clinical development and identifying patient populations most likely to respond.

Exploration of New Biological Targets and Disease Indications

While much of the research on isoquinoline-1,3(2H,4H)-diones has focused on their potential as anticancer agents through CDK4 inhibition, the versatile isoquinoline (B145761) scaffold is known to exhibit a wide range of pharmacological activities. plos.orgnih.govsemanticscholar.org This suggests that this compound and its derivatives could be repurposed or developed for other diseases.

Emerging research points to several new potential targets. The isoquinoline-1,3(2H,4H)-dione scaffold has been investigated for the inhibition of other enzymes, including HIV-1 integrase and aldose reductase (ALR2). nih.gov Furthermore, related isoindoline-1,3-dione derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Other studies have explored their potential as cyclooxygenase (COX) inhibitors for anti-inflammatory applications. mdpi.com Given the prevalence of the isoquinoline core in natural alkaloids with diverse activities, including antimicrobial and neuroprotective effects, there is a strong rationale for screening this compound against a broader panel of biological targets to uncover new therapeutic opportunities. nih.govnih.gov

| Potential New Target | Associated Disease Indication | Rationale/Supporting Evidence |

|---|---|---|

| HIV-1 Integrase | HIV/AIDS | The isoquinoline-1,3(2H,4H)-dione scaffold has been probed as an inhibitor. nih.gov |

| Aldose Reductase (ALR2) | Diabetic Complications | The isoquinoline-1,3(2H,4H)-dione scaffold has been investigated for ALR2 inhibition. nih.gov |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Related isoindoline-1,3-dione derivatives show inhibitory activity. nih.gov |

| Cyclooxygenase (COX) | Inflammation and Pain | Related isoindoline-1,3-dione derivatives have been evaluated as COX inhibitors. mdpi.com |

| Alpha-1 Adrenoceptors | Hypertension | Related 1,3-diamino-6,7-dimethoxyisoquinoline derivatives have been evaluated for binding affinity. nih.gov |

Application of Artificial Intelligence and Machine Learning in Chemical Space Exploration and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.govjsr.org For a scaffold like this compound, these technologies can be applied in several key areas.

Q & A

Q. What are the recommended methods for handling and storing 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione in laboratory settings?

Answer:

- Storage:

- Handling:

- Use standard PPE (gloves, lab coat) and avoid inhalation. No specific GHS hazards are reported for structurally related compounds .

Q. How can solubility challenges be addressed for in vitro/in vivo studies?

Answer:

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Answer:

- NMR: Key for structural confirmation. For example, derivatives show distinct signals:

- ¹H NMR (600 MHz, CD₃OD): δ 7.89 (d, J = 9.0 Hz), 4.98 (s, OCH₂) .

- MS: ESI-MS (negative mode) detects molecular ions (e.g., m/z 371.42 for benzyl-substituted analogs) .

Advanced Research Questions

Q. What novel synthetic strategies enable efficient functionalization of the isoquinoline-dione core?

Answer:

- Visible-light-promoted radical acylation:

- Halogenation:

- Bromination: Br₂ in acetic acid yields 3-bromo derivatives .

- Chlorination: SO₂Cl₂ for 3-chloro intermediates .

Q. How can enantioselective modifications enhance biological activity?

Answer:

- Enantioselective amination:

- Use chiral catalysts (e.g., Cinchona alkaloids) to introduce stereocenters at the 4-position. Achieves >90% ee for antiviral/anticancer analogs .

- Structure-activity relationship (SAR):

- Methoxy groups at 6,7 positions enhance metalloenzyme inhibition (e.g., HIV-1 integrase) by optimizing hydrophobic interactions .

Q. What computational tools predict physicochemical properties for derivatives?

Answer:

Q. How do reaction conditions influence radical cascade reactions for derivative synthesis?

Answer:

-

Key parameters for visible-light reactions:

Factor Optimal Condition Impact Solvent DMF or DMSO Enhances radical stability Catalyst Ru(bpy)₃Cl₂ Improves photo-redox efficiency Temperature 25–40°C Balances reaction rate and selectivity

Methodological Challenges & Contradictions

Q. How to resolve discrepancies in biological activity data across analogs?

Answer:

Q. Why do solubility predictions fail for certain derivatives?

Answer:

- Issue: Predicted LogP vs. experimental solubility mismatches (e.g., 2-hydroxy analogs).

- Solution:

Key Research Applications

- Antiviral agents: Target HIV-1 integrase (IC₅₀ = 0.8 µM for benzyloxy derivatives) .

- Enzyme inhibitors: Block ribonuclease III via H-bonding with the dione moiety .

- Fluorescent probes: Modify with pyridinone groups for bioimaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.